molecular formula C32H62O4 B8504848 2-Hexadecanoyloxyhexadecanoic acid CAS No. 83549-97-7

2-Hexadecanoyloxyhexadecanoic acid

Cat. No. B8504848
CAS RN: 83549-97-7
M. Wt: 510.8 g/mol
InChI Key: KLBCBDGSFYFOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hexadecanoyloxyhexadecanoic acid is a useful research compound. Its molecular formula is C32H62O4 and its molecular weight is 510.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hexadecanoyloxyhexadecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hexadecanoyloxyhexadecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

83549-97-7

Product Name

2-Hexadecanoyloxyhexadecanoic acid

Molecular Formula

C32H62O4

Molecular Weight

510.8 g/mol

IUPAC Name

2-hexadecanoyloxyhexadecanoic acid

InChI

InChI=1S/C32H62O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)36-30(32(34)35)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h30H,3-29H2,1-2H3,(H,34,35)

InChI Key

KLBCBDGSFYFOEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCCC)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

α-Hydroxypalmitic acid (3.2 g) was dissolved in pyridine (15 ml), and palmitoyl chloride (3.3 g) was added thereto at 0° C. The resulting mixture was allowed to stand overnight at room temperature. The reaction mixture was poured into water and the aqueous solution was stirred at room temperature for 1 hour, followed by acidification with 1N hydrochloric acid, and extraction with ethyl acetate. The extract was washed with water, dried over magnesium sulfate and concentrated to give a residue which was recrystallized from petroleum ether to afford crystals of 2-hexadecanoyloxyhexadecanoic acid (5.4 g). M.p. 55°-56° C.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

α-Hydroxypalmiticacid (3.2 g) was dissolved in pridine (15 ml), and palmitoyl chloride (3.3 g) was added thereto under stirring at 0° C. The resulting mixture was allowed to stand over night at room temperature. The reaction mixtue was poured into water and the aqueous solution was stirred at room temperature for 1 hour, followed by acidification with 1 N hydrochloric acid solution, and extraction with ethyl acetate. The extract was washed with water, dried over magnesium sulfate and concentrated to give a residue which was recrystallized from petroleum ether to afford crystals of 2-hexadecanoyloxyhexadecanoic acid (5.4 g). M.p. 55° to 56° C.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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